2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile
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Overview
Description
2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of amino, bromophenyl, chlorophenyl, and carbonitrile groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The bromophenyl and chlorophenyl groups are introduced through electrophilic aromatic substitution reactions.
Amination and Carbonitrile Formation: The amino group is introduced via nucleophilic substitution, and the carbonitrile group is added through a cyanation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The bromophenyl and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or halogenating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-fluorophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile
- 2-Amino-4-(4-methylphenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile
- 2-Amino-4-(4-iodophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile
Uniqueness
2-Amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile is unique due to the specific combination of bromophenyl and chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.
Properties
CAS No. |
642028-71-5 |
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Molecular Formula |
C18H11BrClN3 |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11BrClN3/c19-13-5-1-11(2-6-13)15-9-17(23-18(22)16(15)10-21)12-3-7-14(20)8-4-12/h1-9H,(H2,22,23) |
InChI Key |
RJELELHUDPFPHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)N)Cl |
Origin of Product |
United States |
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